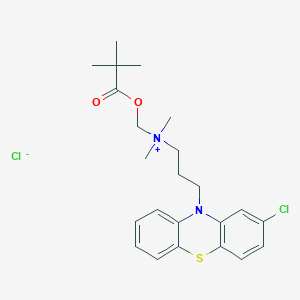
N-Pivaloyloxymethylchlorpromazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Pivaloyloxymethylchlorpromazine, also known as N-POMCPZ, is a chemical compound that has been widely used in scientific research. It is a derivative of chlorpromazine, a drug that is used to treat various psychiatric disorders. N-POMCPZ has been synthesized using various methods and has been used in different applications in scientific research.
Applications De Recherche Scientifique
N-Pivaloyloxymethylchlorpromazine has been used in various scientific research applications. It has been used as a tool to study the function of the dopamine D2 receptor in the brain. It has been used to investigate the role of the D2 receptor in the regulation of locomotor activity, reward, and addiction. N-Pivaloyloxymethylchlorpromazine has also been used in the study of the signaling pathways that are involved in the regulation of dopamine release in the brain.
Mécanisme D'action
N-Pivaloyloxymethylchlorpromazine acts as an antagonist of the dopamine D2 receptor. It binds to the receptor and prevents the binding of dopamine, which is the natural ligand of the receptor. This results in a decrease in the activity of the D2 receptor and a decrease in the release of dopamine in the brain. This mechanism of action has been used to study the role of the D2 receptor in various physiological and pathological conditions.
Biochemical and Physiological Effects
N-Pivaloyloxymethylchlorpromazine has been shown to have various biochemical and physiological effects. It has been shown to decrease locomotor activity in rodents, indicating its role in the regulation of movement. It has also been shown to decrease the release of dopamine in the brain, which is consistent with its mechanism of action as a D2 receptor antagonist. N-Pivaloyloxymethylchlorpromazine has also been shown to have anxiolytic effects, indicating its potential use in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-Pivaloyloxymethylchlorpromazine has several advantages for lab experiments. It is a selective D2 receptor antagonist, which allows for the specific study of the D2 receptor function. It is also a stable compound that can be easily synthesized and stored. However, there are also limitations to its use in lab experiments. N-Pivaloyloxymethylchlorpromazine has been shown to have off-target effects on other receptors, which can complicate the interpretation of results. It is also important to note that the effects of N-Pivaloyloxymethylchlorpromazine may vary depending on the species and strain of the animal used in the experiment.
Orientations Futures
There are several future directions for research on N-Pivaloyloxymethylchlorpromazine. One direction is to investigate the potential use of N-Pivaloyloxymethylchlorpromazine in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. Another direction is to study the role of the D2 receptor in the regulation of other physiological processes such as food intake and sleep. Additionally, there is a need to develop more selective D2 receptor antagonists that can be used to study the function of the D2 receptor with greater specificity.
Conclusion
In conclusion, N-Pivaloyloxymethylchlorpromazine is a chemical compound that has been widely used in scientific research. It has been synthesized using various methods and has been used in different applications. N-Pivaloyloxymethylchlorpromazine acts as an antagonist of the dopamine D2 receptor and has various biochemical and physiological effects. It has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
N-Pivaloyloxymethylchlorpromazine can be synthesized using different methods. One of the commonly used methods involves the reaction of chlorpromazine with pivaloyloxymethyl chloride in the presence of a base. The reaction results in the formation of N-Pivaloyloxymethylchlorpromazine as a white solid. The purity of the compound can be improved by recrystallization using a suitable solvent.
Propriétés
Numéro CAS |
113611-35-1 |
|---|---|
Nom du produit |
N-Pivaloyloxymethylchlorpromazine |
Formule moléculaire |
C23H30Cl2N2O2S |
Poids moléculaire |
469.5 g/mol |
Nom IUPAC |
3-(2-chlorophenothiazin-10-yl)propyl-(2,2-dimethylpropanoyloxymethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C23H30ClN2O2S.ClH/c1-23(2,3)22(27)28-16-26(4,5)14-8-13-25-18-9-6-7-10-20(18)29-21-12-11-17(24)15-19(21)25;/h6-7,9-12,15H,8,13-14,16H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
FXBDQZOUFXUTMN-UHFFFAOYSA-M |
SMILES |
CC(C)(C)C(=O)OC[N+](C)(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.[Cl-] |
SMILES canonique |
CC(C)(C)C(=O)OC[N+](C)(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.[Cl-] |
Synonymes |
CPZ-P N-pivaloyloxymethylchlorpromazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



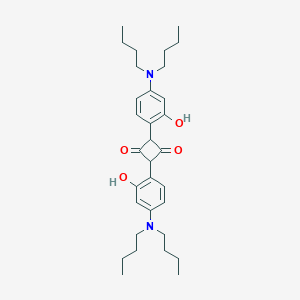
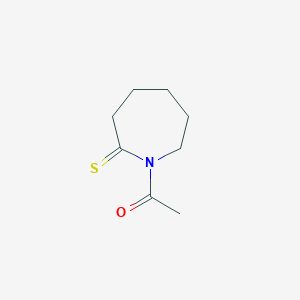
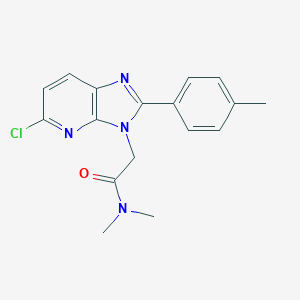


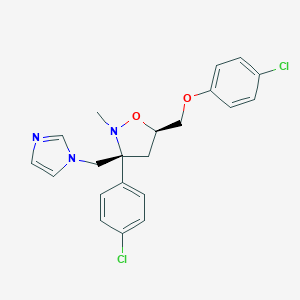

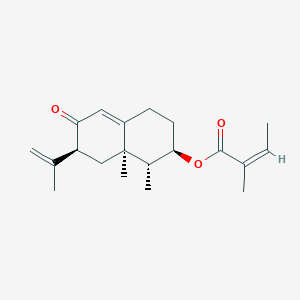
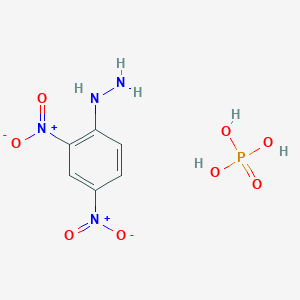
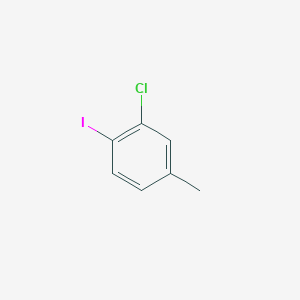
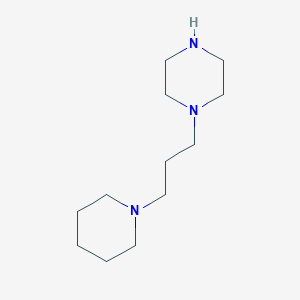
![8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B38415.png)

